molecular formula C18H15BrN2O4S B3512707 4-(3-(3-(5-Bromo-2-methoxyphenyl)acryloyl)thioureido)benzoic acid

4-(3-(3-(5-Bromo-2-methoxyphenyl)acryloyl)thioureido)benzoic acid

Cat. No.: B3512707
M. Wt: 435.3 g/mol
InChI Key: MQHAGTZXLNQTLB-RUDMXATFSA-N
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Description

4-(3-(3-(5-Bromo-2-methoxyphenyl)acryloyl)thioureido)benzoic acid is a complex organic compound with the molecular formula C18H15BrN2O4S and a molecular weight of 435.29 g/mol This compound is characterized by the presence of a brominated methoxyphenyl group, an acryloyl group, a thioureido linkage, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(3-(5-Bromo-2-methoxyphenyl)acryloyl)thioureido)benzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Acryloylation: The addition of an acryloyl group to the brominated methoxyphenyl compound.

    Thioureido Formation: The reaction of the acryloylated compound with thiourea to form the thioureido linkage.

    Benzoic Acid Coupling: The final step involves coupling the thioureido intermediate with a benzoic acid derivative.

Each step requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high throughput and consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-(3-(3-(5-Bromo-2-methoxyphenyl)acryloyl)thioureido)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the acryloyl group to an alcohol.

    Substitution: The bromine atom in the methoxyphenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

4-(3-(3-(5-Bromo-2-methoxyphenyl)acryloyl)thioureido)benzoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-(3-(5-Bromo-2-methoxyphenyl)acryloyl)thioureido)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-(3-(5-Bromo-2-methoxyphenyl)acryloyl)thioureido)benzoic acid is unique due to its combination of a brominated methoxyphenyl group, acryloyl group, thioureido linkage, and benzoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

4-[[(E)-3-(5-bromo-2-methoxyphenyl)prop-2-enoyl]carbamothioylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O4S/c1-25-15-8-5-13(19)10-12(15)4-9-16(22)21-18(26)20-14-6-2-11(3-7-14)17(23)24/h2-10H,1H3,(H,23,24)(H2,20,21,22,26)/b9-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQHAGTZXLNQTLB-RUDMXATFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=CC(=O)NC(=S)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=C/C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(3-(3-(5-Bromo-2-methoxyphenyl)acryloyl)thioureido)benzoic acid
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4-(3-(3-(5-Bromo-2-methoxyphenyl)acryloyl)thioureido)benzoic acid
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4-(3-(3-(5-Bromo-2-methoxyphenyl)acryloyl)thioureido)benzoic acid
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4-(3-(3-(5-Bromo-2-methoxyphenyl)acryloyl)thioureido)benzoic acid
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4-(3-(3-(5-Bromo-2-methoxyphenyl)acryloyl)thioureido)benzoic acid
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4-(3-(3-(5-Bromo-2-methoxyphenyl)acryloyl)thioureido)benzoic acid

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